

# The Cellular Target of Dynamin IN-1: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dynamin IN-1*

Cat. No.: *B2926505*

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## Introduction

**Dynamin IN-1** is a potent small molecule inhibitor of the large GTPase dynamin, a key protein involved in membrane fission events crucial for cellular function. With a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 1.0  $\mu$ M, **Dynamin IN-1** serves as a valuable tool for studying dynamin-dependent cellular processes, most notably endocytosis[1][2]. This technical guide provides a comprehensive overview of the cellular target of **Dynamin IN-1**, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. While commercially available as "**Dynamin IN-1**", the primary literature strongly suggests this compound belongs to the "dynole" class of indole-based dynamin inhibitors, with data closely corresponding to the compound identified as dynole 34-2[3][4].

## Cellular Target: The Dynamin Protein Family

The primary cellular target of **Dynamin IN-1** is the protein dynamin. Dynamins are mechanochemical enzymes that utilize the energy from guanosine triphosphate (GTP) hydrolysis to constrict and sever membrane tubules[5][6]. This function is essential for the scission of nascent vesicles from a parent membrane during various cellular processes[1][5].

In mammals, the dynamin family consists of three main isoforms with distinct expression patterns and primary roles[6]:

- **Dynamin 1:** Predominantly expressed in neurons, it plays a critical role in the rapid recycling of synaptic vesicles, a process vital for sustained neurotransmission[6].
- **Dynamin 2:** Ubiquitously expressed in all tissues, it is the primary isoform involved in clathrin-mediated endocytosis (CME) in non-neuronal cells, a fundamental pathway for the uptake of nutrients, signaling receptors, and other macromolecules[6].
- **Dynamin 3:** Primarily found in the testis, brain, and lungs, its functions are less well-characterized but are thought to overlap with other dynamin isoforms in specific cellular contexts[6].

**Dynamin IN-1**, as a pan-dynamin inhibitor, is expected to affect the function of all dynamin isoforms, thereby impacting a wide range of cellular activities dependent on membrane fission.

## Quantitative Data

The inhibitory potency of the dynole class of compounds, to which **Dynamin IN-1** belongs, has been characterized through both in vitro biochemical assays and cell-based functional assays. The following tables summarize the key quantitative data for dynole 34-2, which is believed to be identical or structurally very similar to **Dynamin IN-1**.

Table 1: In Vitro Inhibition of Dynamin GTPase Activity

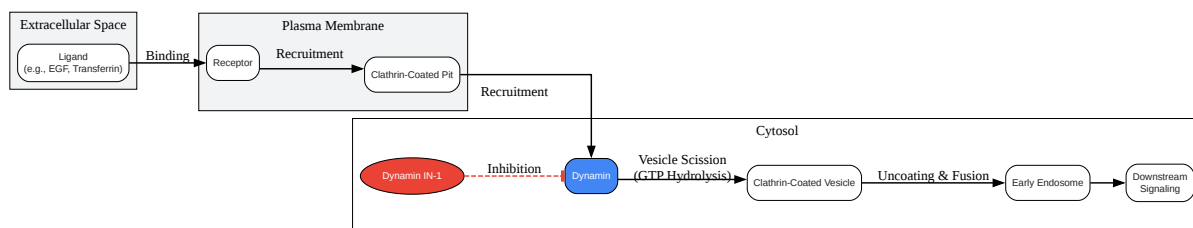
Compound	Target	Assay Type	IC50 (μM)	Reference
Dynole 34-2	Dynamin I	GTPase Activity	1.3 ± 0.3	[3][4]
Dynole 34-2	Dynamin II	GTPase Activity	14.2	[1]
Dynasore (Reference)	Dynamin I	GTPase Activity	~15	[3][4]

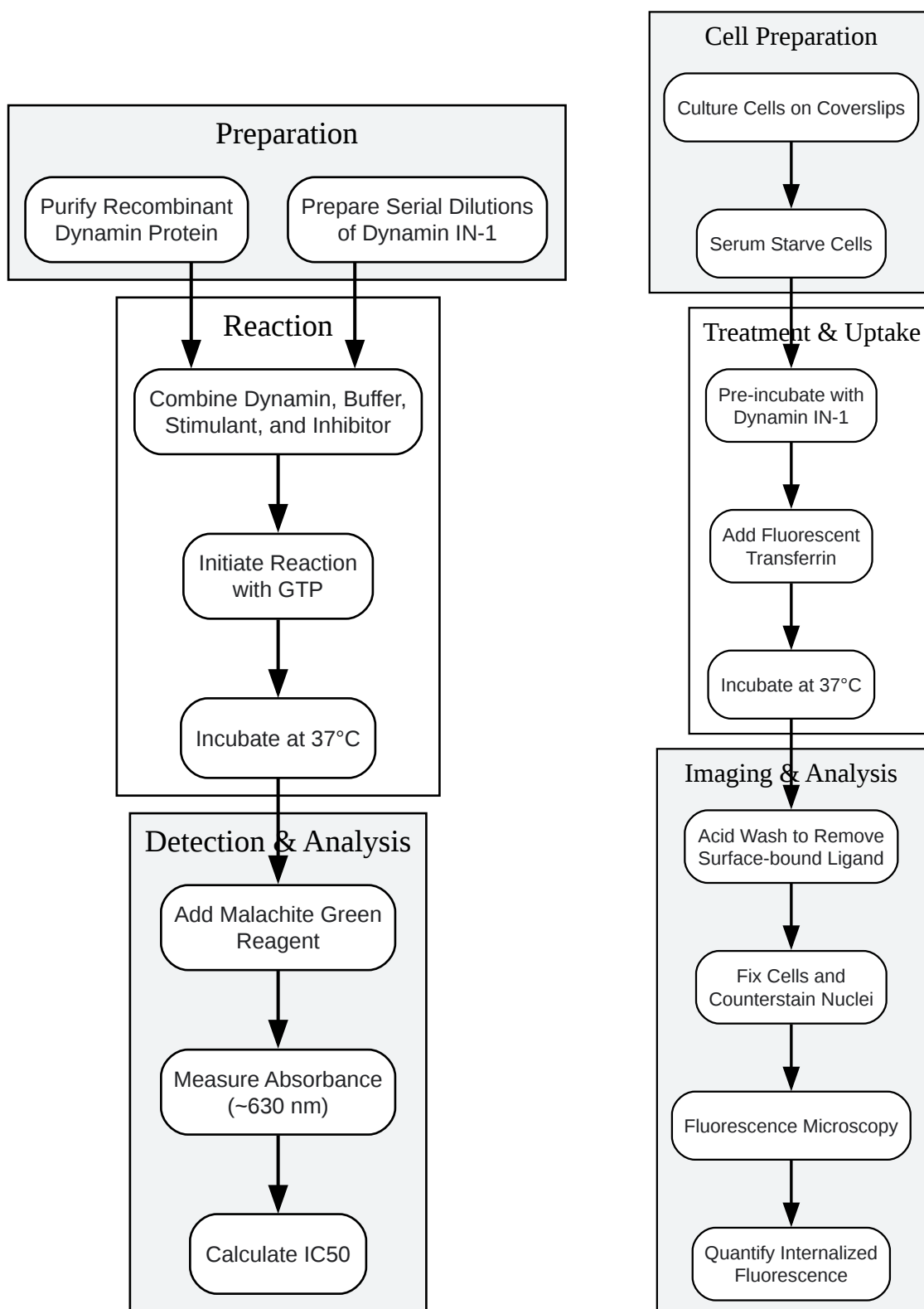
Table 2: Inhibition of Cellular Endocytosis

Compound	Cellular Process	Cell Line	Assay Type	IC50 (μM)	Reference
Dynole 34-2	Receptor-Mediated Endocytosis	U2OS	Transferrin Uptake	Not explicitly stated, but potent inhibition observed	<a href="#">[3]</a>
Dynasore (Reference)	Receptor-Mediated Endocytosis	U2OS	Transferrin Uptake	~80	<a href="#">[3]</a> <a href="#">[4]</a>

## Signaling Pathways and Cellular Processes Affected

**Dynamin IN-1**, by inhibiting dynamin, disrupts the process of endocytosis, which is a critical regulatory node for numerous signaling pathways. The internalization of cell surface receptors via clathrin-mediated endocytosis is a key mechanism for the attenuation and modulation of signaling cascades.





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